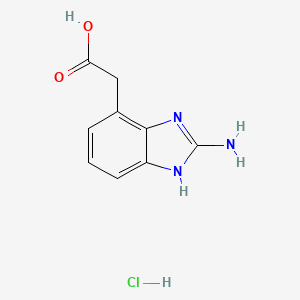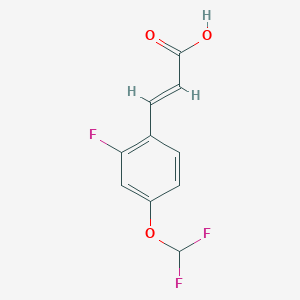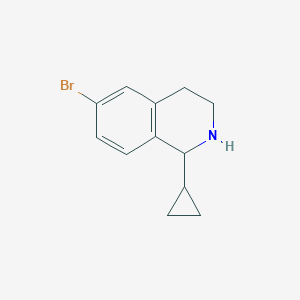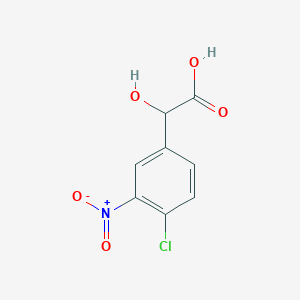
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 4-chlorophenylacetic acid followed by hydrolysis. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the chloro group. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of substituted derivatives such as 2-(4-azido-3-nitrophenyl)-2-hydroxyacetic acid.
Reduction: Formation of 2-(4-chloro-3-aminophenyl)-2-hydroxyacetic acid.
Oxidation: Formation of 2-(4-chloro-3-nitrophenyl)-2-oxoacetic acid.
科学的研究の応用
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in interactions with proteins or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the hydroxyacetic acid moiety.
2-(4-Chloro-3-nitrophenyl)-2-oxoacetic acid: Similar structure but with an oxo group instead of a hydroxy group.
4-Chloro-3-nitrobenzoic acid: Similar structure but with a benzoic acid moiety instead of hydroxyacetic acid.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of functional groups that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
特性
分子式 |
C8H6ClNO5 |
|---|---|
分子量 |
231.59 g/mol |
IUPAC名 |
2-(4-chloro-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChIキー |
RYMLPVGCISRSRQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)



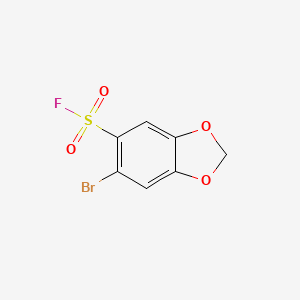
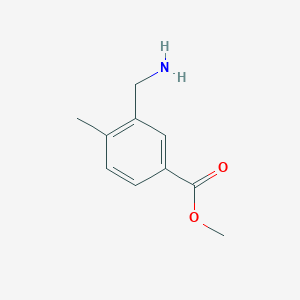

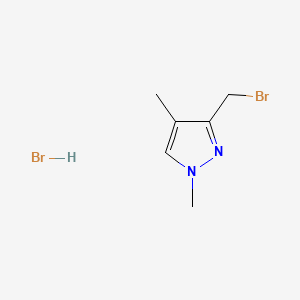

![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
